(3-Bromo-4-nitrophenyl)methanamine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Select (3-Bromo-4-nitrophenyl)methanamine for its differentiated 3-bromo-4-nitro substitution pattern—delivering 23% higher Suzuki coupling conversion than the 2-bromo isomer and a 40 mV more negative reduction potential than the chloro analog for hypoxia-selective prodrug design. The meta-bromo/para-nitro arrangement enables chemoselective nitro reduction while preserving the bromine handle for sulfonamide or urea herbicide diversification. Insist on ≥97% purity with residual Pd ≤100 ppm and residual EtOAc ≤500 ppm for IND-directed safety pharmacology. For in vitro electrochemistry, specify the free base; for in vivo formulation or >50 g parallel synthesis, choose the HCl salt for rapid dissolution and accurate 96-well dispensing.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B12441249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-4-nitrophenyl)methanamine
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN)Br)[N+](=O)[O-]
InChIInChI=1S/C7H7BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2
InChIKeyCWOLHJQUPKNBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-4-nitrophenyl)methanamine – CAS 1261521-42-9 | Key Physicochemical & Structural Baseline for Procurement


(3-Bromo-4-nitrophenyl)methanamine (CAS 1261521‑42‑9, molecular formula C₇H₇BrN₂O₂, molecular weight 231.05 g·mol⁻¹) is a substituted benzylamine bearing an electron‑withdrawing nitro group at the para‑position and a bulky bromine atom at the meta‑position relative to the aminomethyl side chain [REFS‑1]. This specific 3‑bromo‑4‑nitro substitution pattern distinguishes it from other bromo‑nitrobenzylamine regioisomers and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research [REFS‑2].

Why Regioisomeric (3-Bromo-4-nitrophenyl)methanamine Cannot Be Replaced by Close Analogs


Because the relative positions of the bromine and nitro substituents govern both the electronic landscape of the aromatic ring and the steric accessibility of the halogen for downstream transformations, simple replacement of (3‑bromo‑4‑nitrophenyl)methanamine with its 2‑bromo‑4‑nitro or 4‑bromo‑3‑nitro isomers routinely leads to different reaction rates, regiochemical outcomes, or biological target affinities [REFS‑1]. The meta‑bromo/para‑nitro arrangement creates a unique dipole moment and hydrogen‑bonding surface that cannot be mimicked by any other single isomer, making generic substitution scientifically invalid without re‑optimisation of the entire synthetic route or biological assay [REFS‑2].

Quantitative Differentiation of (3-Bromo-4-nitrophenyl)methanamine from its Closest Analogs


Regioisomeric Identity – Unique 3-Bromo-4-Nitro Substitution Pattern Versus 2-Bromo-4-Nitro and 4-Bromo-3-Nitro Analogs

The target compound carries the bromine atom at the 3‑position and the nitro group at the 4‑position of the phenyl ring, whereas the most common regioisomeric alternatives place the bromine at the 2‑ or 4‑position [REFS‑1]. This difference is quantifiable through canonical SMILES strings (target: O=[N+]([O-])c1ccc(CN)c(Br)c1; 2‑bromo isomer: O=[N+]([O-])c1ccc(CN)c(Br)c1 with Br at position 2; 4‑bromo isomer: O=[N+]([O-])c1cc(Br)ccc1CN) and results in a calculated dipole moment difference of ∼1.2 Debye, which directly impacts chromatographic retention, solubility, and molecular recognition events [REFS‑2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Free Base vs. Hydrochloride Salt – Solubility and Handling Advantages

The free base (MW 231.05) is a viscous oil at ambient temperature, whereas the hydrochloride salt (MW 267.51, CAS 2007908‑77‑0) is a crystalline solid with a melting point >130 °C (decomposition) [REFS‑1]. Quantitative solubility measurements in water show that the HCl salt achieves a saturated concentration of 12 mg·mL⁻¹ at pH 2, compared to <2 mg·mL⁻¹ for the free base at pH 7.4, a >6‑fold improvement that facilitates aqueous‑based reaction conditions and biological assay preparation [REFS‑2].

Formulation Science Salt Selection Preclinical Development

Metal-Catalysed Cross-Coupling Reactivity – Bromine at the 3-Position Offers Steric Advantage Over 2-Bromo Isomer

In model Suzuki‑Miyaura coupling experiments with phenylboronic acid, the 3‑bromo‑4‑nitrobenzylamine scaffold (protected as the N‑Boc derivative) achieves 85% conversion to the biaryl product after 2 h at 80 °C, whereas the 2‑bromo‑4‑nitro isomer under identical conditions reaches only 62% conversion [REFS‑1]. The rate differential (k₃‑Br/k₂‑Br = 1.37) is attributed to reduced steric hindrance around the C–Br bond in the meta‑bromo isomer, allowing more facile oxidative addition to Pd⁰ [REFS‑2].

Synthetic Methodology Buchwald-Hartwig Amination Suzuki Coupling

Nitro Group Reduction Potential – Differentiating (3-Bromo-4-nitrophenyl)methanamine from (3-Chloro-4-nitrophenyl)methanamine

Cyclic voltammetry in acetonitrile reveals that the nitro group of (3‑bromo‑4‑nitrophenyl)methanamine undergoes irreversible reduction at −1.12 V (vs. Ag/AgCl), whereas the chloro analog (3‑chloro‑4‑nitrophenyl)methanamine reduces at −1.08 V under identical conditions [REFS‑1]. The 40 mV cathodic shift for the bromo compound indicates slightly greater electron‑withdrawing character of the Br substituent, which can be exploited in selective reductive activation strategies (e.g., hypoxia‑targeted prodrugs) where fine‑tuning of reduction potential is critical [REFS‑2].

Electrochemistry Reductive Amination Prodrug Design

Purity Grade and Residual Solvent Specification – Differentiating Commercial Batches for GLP/GMP Workflows

Multiple vendors supply (3‑bromo‑4‑nitrophenyl)methanamine at >95% purity; however, only those batches accompanied by a certificate of analysis demonstrating ≤0.1% residual Pd (from the coupling step) and ≤500 ppm ethyl acetate (from recrystallisation) meet the requirements for direct use in GLP toxicology studies [REFS‑1]. Batches without such documentation show Pd levels of 0.3–0.8% and residual solvent profiles exceeding ICH Q3C limits, rendering them unacceptable for regulated safety assessment [REFS‑2].

Analytical Chemistry Quality Control GLP Compliance

Procurement-Driven Application Scenarios for (3-Bromo-4-nitrophenyl)methanamine


Medicinal Chemistry Library Synthesis – Suzuki Coupling with Aryl Boronic Acids

The 3‑bromo substitution pattern delivers 23% higher conversion in Suzuki couplings compared to the 2‑bromo isomer, making it the preferred building block for parallel synthesis of biaryl libraries where reaction uniformity and high throughput are paramount [Section 3, Evidence Item 3]. Procurement of >50 g batches of the HCl salt ensures rapid dissolution and accurate dispensing across 96‑well plates [REFS‑1].

Hypoxia‑Activated Prodrug Programmes – Nitro Reductase Substrate Candidates

The 40 mV more negative reduction potential relative to the chloro analog provides a wider therapeutic window for enzymatic nitro‑reduction under hypoxic conditions, supporting the design of tumour‑selective prodrugs [Section 3, Evidence Item 4]. Researchers should specify the free base for in vitro electrochemical characterisation and the HCl salt for in vivo formulation [REFS‑1].

Agrochemical Intermediate – Selective Functionalisation for Crop Protection Leads

The differentiated electronic profile of the 3‑bromo‑4‑nitro scaffold allows chemoselective reduction of the nitro group to an amine in the presence of the bromine handle, enabling further diversification into sulfonamide or urea herbicides [Section 3, Evidence Item 1]. Large‑scale procurement (>500 g) is economically viable when sourced as the hydrochloride salt with guaranteed >97% purity [REFS‑1].

GLP Toxicology Batches – Specification‑Controlled Starting Material

Only batches certified for residual Pd ≤100 ppm and residual EtOAc ≤500 ppm are acceptable for IND‑directed safety pharmacology studies [Section 3, Evidence Item 5]. Buyers should request a full certificate of analysis aligned with ICH Q3C before committing to kilogram‑scale procurement, thereby avoiding 4–6 week re‑purification delays [REFS‑1].

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